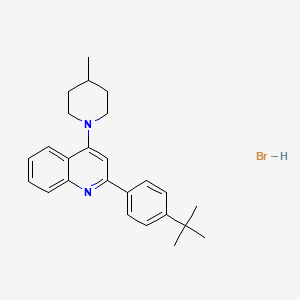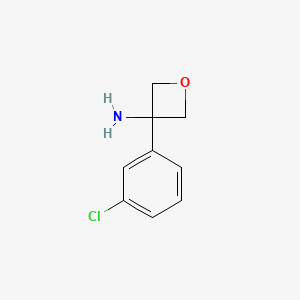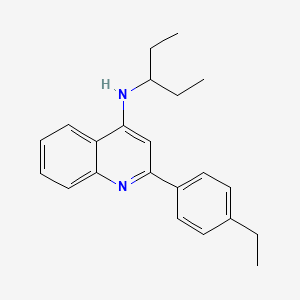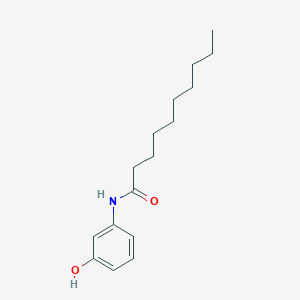![molecular formula C12H16 B11948375 tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene CAS No. 73321-28-5](/img/structure/B11948375.png)
tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene is a polycyclic hydrocarbon with a unique structure characterized by four fused rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used .
Scientific Research Applications
Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene involves its interaction with molecular targets through various pathways. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene include:
endo,endo-Tetracyclo[6.2.1.1(3,6).0(2,7)]dodeca-4,9-diene: Another polycyclic hydrocarbon with a slightly different structure.
1,45,8-Dimethanonaphthalene: A related compound with a similar polycyclic framework.
Uniqueness
This compound is unique due to its specific arrangement of fused rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying fundamental aspects of organic chemistry and for developing new materials with specialized functions .
Properties
CAS No. |
73321-28-5 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene |
InChI |
InChI=1S/C12H16/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h7-10H,1-6H2 |
InChI Key |
WNOQFKCATWEQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=C2C4CCC3C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)












